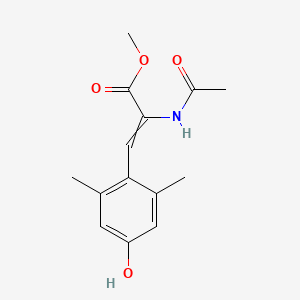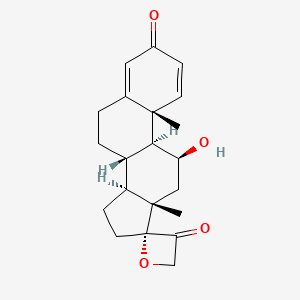![molecular formula C24H32O8 B8063810 (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B8063810.png)
(1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[62202,7]dodeca-5,11-diene-4,9-dione is a complex organic compound characterized by its unique tricyclic structure and multiple methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes the formation of the tricyclic core, followed by the introduction of methoxy groups and prop-2-enyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
化学反应分析
Types of Reactions
(1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Methoxy groups and prop-2-enyl substituents can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy and prop-2-enyl groups on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure may be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functions.
作用机制
The mechanism of action of (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s methoxy and prop-2-enyl groups may play a role in binding to these targets, influencing their activity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
Similar compounds include other tricyclic molecules with methoxy and prop-2-enyl groups. Examples include:
- (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7-(prop-2-en-1-yl)-11-{[(1S,2S,4S)-1,8,8-trimethoxy-7-oxo-5-(prop-2-en-1-yl)bicyclo[2.2.2]oct-5-en-2-yl]methyl}tricyclo[6.2.2.0²,⁷]dodeca-5,11-diene-4,9-dione
- (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-11-[(1E)-prop-1-en-1-yl]-7-(prop-2-en-1-yl)tricyclo[6.2.2.0²,⁷]dodeca-5,11-diene-4,9-dione
Uniqueness
The uniqueness of (1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione lies in its specific arrangement of methoxy and prop-2-enyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-10,13-14,17-18H,1-2,11-12H2,3-8H3/t17-,18+,21+,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKKBTPYPCCCKA-KSCDAYEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2(C(C3C(=CC2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C[C@]2([C@H]([C@H]3C(=C[C@@]2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2R)-2-(2-bromoacetyl)oxy-3-carboxypropyl]-trimethylazanium;bromide](/img/structure/B8063727.png)
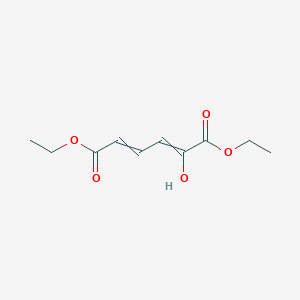
![2-[4-[[2-[(Z,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetic acid;bromide](/img/structure/B8063738.png)
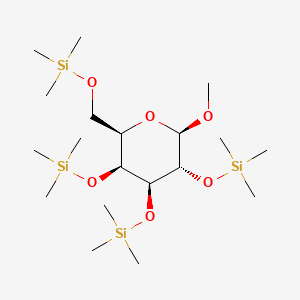
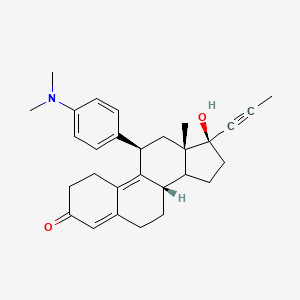
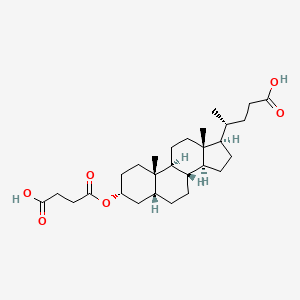
![benzyl (3S)-4-(2-hydroxyethylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B8063771.png)
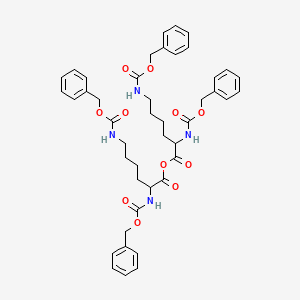
![[(2R,3R,4R)-3,4-dibenzoyloxy-5-[4-(benzylsulfonylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B8063777.png)
![[(3R,4S,5R)-4,5-dibenzoyloxy-2-[4-(benzylcarbamoylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B8063784.png)
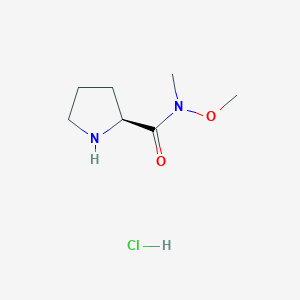
![N-[[(5-chloro-2-benzothiazolyl)-thio]-phenyl-acetyl]-l-cysteine](/img/structure/B8063804.png)
